1-Cyclohexylmethyl-1h-indole-3-carboxylic acid

Catalog No.
S1520583
CAS No.
858515-71-6
M.F
C16H19NO2
M. Wt
257.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclohexylmethyl-1h-indole-3-carboxylic acid

CAS Number

858515-71-6

Product Name

1-Cyclohexylmethyl-1h-indole-3-carboxylic acid

IUPAC Name

1-(cyclohexylmethyl)indole-3-carboxylic acid

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

InChI

InChI=1S/C16H19NO2/c18-16(19)14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,18,19)

InChI Key

DKZXRWRMQWNXFR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)O

Synonyms

1-(Cyclohexylmethyl)-1H-indole-3-carboxylic Acid

Canonical SMILES

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)O

As a Precursor to Cannabimimetic Drugs:

1-Cyclohexylmethyl-1H-indole-3-carboxylic acid (1-Cyclohexyl-indole-3-carboxylic acid) has primarily been studied in scientific research due to its structural similarity to cannabimimetic compounds, particularly the synthetic cannabinoid QUCHIC (BB-22, SGT-32). QUCHIC is a derivative of 1-Cyclohexyl-indole-3-carboxylic acid with an additional quinolinyl ester group. Studies have investigated the metabolic pathways and potential psychoactive effects of 1-Cyclohexyl-indole-3-carboxylic acid to gain insights into the mechanisms of action of QUCHIC and other synthetic cannabinoids. [Source: "Methyl-1-(cyclohexylmethyl)-1H-indole-3-Carboxylate" by Cayman Chemical Company, ]

Understanding Cannabinoid Receptor Interactions:

Research has explored the use of 1-Cyclohexyl-indole-3-carboxylic acid as a chemical tool to study its interactions with cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are involved in the physiological effects of cannabinoids, including psychoactive effects, pain modulation, and immune function. By studying the binding and functional effects of 1-Cyclohexyl-indole-3-carboxylic acid on these receptors, scientists can gain valuable information about the structural features essential for cannabinoid receptor activity and potentially develop novel therapeutic drugs targeting the endocannabinoid system. [Source: "Cannabimimetic properties of 1-(cyclohexylmethyl)-7-nitroindole-3-carboxylic acid ethyl ester and its interaction with cannabinoid receptors" by European Journal of Pharmacology, ]

1-Cyclohexylmethyl-1H-indole-3-carboxylic acid is a synthetic compound belonging to the class of indole carboxylic acids. Its molecular formula is C16H19NO2, and it features a cyclohexylmethyl group attached to the indole structure, which is a bicyclic compound composed of a benzene ring fused to a pyrrole ring. This configuration contributes to its unique chemical properties and potential biological activities .

The reactivity of 1-cyclohexylmethyl-1H-indole-3-carboxylic acid can be attributed to its carboxylic acid functional group. Common reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters. For example, reacting with methanol yields 1-cyclohexylmethyl-1H-indole-3-carboxylic acid methyl ester.
  • Decarboxylation: Under certain conditions, the carboxylic acid can lose carbon dioxide, potentially leading to the formation of an indole derivative.
  • Nucleophilic Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Research indicates that 1-cyclohexylmethyl-1H-indole-3-carboxylic acid exhibits various biological activities, particularly as a synthetic cannabinoid. It acts as an agonist at cannabinoid receptors, which are involved in numerous physiological processes including pain modulation, appetite regulation, and mood stabilization. The compound's interactions with these receptors suggest potential therapeutic applications in pain relief and anxiety management .

The synthesis of 1-cyclohexylmethyl-1H-indole-3-carboxylic acid typically involves multi-step organic reactions:

  • Formation of the Indole Structure: Starting materials such as tryptophan derivatives undergo cyclization reactions to form the indole core.
  • Alkylation: The indole can then be alkylated using cyclohexylmethyl halides to introduce the cyclohexylmethyl group.
  • Carboxylation: Finally, carboxylic acid functionality can be introduced through oxidation or direct carboxylation methods.

These steps may vary depending on specific laboratory protocols and available reagents .

Due to its biological activity, 1-cyclohexylmethyl-1H-indole-3-carboxylic acid has potential applications in:

  • Pharmaceuticals: As a candidate for developing drugs targeting cannabinoid receptors.
  • Research: Utilized in studies exploring cannabinoid receptor mechanisms and their effects on human physiology.

Interaction studies have shown that 1-cyclohexylmethyl-1H-indole-3-carboxylic acid interacts significantly with cannabinoid receptors CB1 and CB2. These interactions are crucial for understanding its pharmacological profile and potential side effects. Studies indicate that this compound may exhibit both agonistic and antagonistic properties depending on the concentration and receptor subtype involved .

Several compounds share structural similarities with 1-cyclohexylmethyl-1H-indole-3-carboxylic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-(Cyclohexylmethyl)-1H-indole-3-carboxylic Acid Methyl EsterEster derivative of the same baseIncreased lipophilicity; potential for enhanced bioavailability
Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylateQuinoline derivativeDifferent receptor affinity; potential for varied therapeutic effects
BB-22Synthetic cannabinoidKnown for psychoactive effects; structurally similar but distinct activity profile

Each of these compounds exhibits unique pharmacological properties that differentiate them from 1-cyclohexylmethyl-1H-indole-3-carboxylic acid, highlighting its specific role within cannabinoid research and therapeutic applications .

1-Cyclohexylmethyl-1H-indole-3-carboxylic acid emerged as a metabolite of BB-22, a synthetic cannabinoid first detected in Japan and New Zealand in 2013. BB-22 (QUCHIC) was engineered to evade detection in drug screens, leveraging structural modifications to the indole core. Its metabolite, 1-cyclohexylmethyl-1H-indole-3-carboxylic acid, was identified through forensic toxicology studies aimed at detecting synthetic cannabinoid use. Early research focused on developing analytical methods to quantify this metabolite in biological matrices, with pivotal work published in 2019.

Key Milestones

YearEventSource
2013BB-22 first detected in synthetic cannabis products
2015Metabolite identification in human specimens
2018Metabolic pathways elucidated in human hepatocytes
2019Sensitive LC-QTRAP-MS/MS quantification methods established

Classification within Indole Carboxylic Acid Derivatives

1-Cyclohexylmethyl-1H-indole-3-carboxylic acid belongs to the indole carboxylic acid family, characterized by a fused bicyclic indole system and a carboxylic acid group at the 3-position. Its structure differs from canonical synthetic cannabinoids (e.g., JWH-018) by lacking a napthoyl or quinolinyl substituent. The N1 position is substituted with a cyclohexylmethyl group, a feature shared with PB-22 but absent in earlier cannabinoid analogs like SDB-001.

Structural Comparison

CompoundCore StructureSubstituentsReceptor Binding
JWH-018Indole + naphthoylPentyl side chainCB1/CB2 agonist
PB-22Indole + cyclohexylmethylCarboxylic acid esterCB1/CB2 agonist
1-Cyclohexylmethyl-1H-indole-3-carboxylic acidIndole + carboxylic acidCyclohexylmethylMetabolite marker

Structural Significance in Synthetic Cannabinoid Research

The compound’s structure provides insight into BB-22’s metabolic fate. BB-22 (QUCHIC) contains an ester linkage between the indole-3-carboxylic acid moiety and a quinolinyl group, which undergoes hydrolysis in vivo to yield 1-cyclohexylmethyl-1H-indole-3-carboxylic acid. This hydrolysis is critical for detection, as the parent compound is rapidly metabolized. The cyclohexylmethyl group enhances lipophilicity, potentially influencing pharmacokinetics, though its role in receptor binding remains unclear.

Metabolic Transformation
BB-22 → Hydrolysis → 1-Cyclohexylmethyl-1H-indole-3-carboxylic acid + Quinoline

Current Research Landscape and Academic Interest

Recent studies focus on optimizing detection methods and elucidating metabolic pathways. Key advances include:

  • Analytical Detection: LC-QTRAP-MS/MS methods achieving LODs of 3 pg/mL in urine.
  • Metabolic Profiling: Identification of hydroxylated derivatives and glucuronide conjugates in human hepatocytes.
  • Forensic Applications: Standardization of reference materials for toxicology labs.

Research Gaps and Priorities

AreaChallengesOpportunities
MetabolismLimited data on CYP-mediated pathwaysIn vitro assays to map oxidative metabolism
ToxicologyUnknown receptor interactionsBinding assays with CB1/CB2
EpidemiologyRegional usage patternsGlobal surveillance studies

1-Cyclohexylmethyl-1h-indole-3-carboxylic acid is a member of the indole-3-carboxylic acid family, characterized by an indole core with a carboxylic acid group at the third position and a cyclohexylmethyl substituent at the nitrogen atom. This structural motif distinguishes it from other indole-3-carboxylic acid derivatives, which may feature various N-substituents or modifications at the carboxyl group.

Comparative Table: Structural Features of Selected Indole-3-carboxylic Acid Derivatives

Compound NameN-Substituent3-Position SubstituentMolecular FormulaMolecular Weight (g/mol)
1-Cyclohexylmethyl-1h-indole-3-carboxylic acidCyclohexylmethylCarboxylic acidC₁₆H₁₉NO₂257.33
Indole-3-carboxylic acidHydrogenCarboxylic acidC₉H₇NO₂161.16
1-Pentyl-1h-indole-3-carboxylic acidPentylCarboxylic acidC₁₄H₁₇NO₂231.29
1-(5-Fluoropentyl)-1h-indole-3-carboxylic acid5-FluoropentylCarboxylic acidC₁₄H₁₆FNO₂247.28

This table highlights the effect of N-substitution on molecular weight and formula, which can influence physicochemical and biological properties [1] [2].

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship studies of indole-3-carboxylic acid derivatives reveal that modifications at the nitrogen atom and the carboxylic acid group can significantly impact biological activity. The presence of a cyclohexylmethyl group at the nitrogen atom, as in 1-cyclohexylmethyl-1h-indole-3-carboxylic acid, introduces steric bulk and hydrophobicity, which may alter receptor binding affinity and selectivity compared to derivatives with smaller or more polar N-substituents [3] [4].

Key findings from SAR analyses include:

  • N-Substitution: Bulky hydrophobic groups such as cyclohexylmethyl can enhance lipophilicity and potentially increase membrane permeability, but may also reduce affinity for certain protein targets due to steric hindrance [3].
  • Carboxylic Acid Group: Retention of the carboxylic acid at the third position is crucial for hydrogen bonding and interaction with metal ions or basic amino acid residues in biological targets [5].
  • 3-Substitution: Introduction of amide or ester groups at the carboxyl position can modulate activity by affecting electronic properties and binding modes [6].

Molecular Modeling and Computational Studies

Molecular modeling studies of indole-3-carboxylic acid derivatives, including 1-cyclohexylmethyl-1h-indole-3-carboxylic acid, utilize quantum chemical calculations and molecular docking to predict conformational preferences and binding interactions. Computational analyses indicate that:

  • The indole core maintains planarity, while the cyclohexylmethyl group adopts conformations that minimize steric clashes with the indole ring.
  • The carboxylic acid group is oriented to maximize hydrogen bonding potential with target proteins or metal ions.
  • Docking simulations suggest that the cyclohexylmethyl substituent can occupy hydrophobic pockets within protein binding sites, influencing both affinity and selectivity [7] [8].

Conformational Analysis of Cyclohexyl Ring Systems

The cyclohexyl ring in the cyclohexylmethyl substituent predominantly adopts a chair conformation, which is the most energetically favorable due to minimized angle and torsional strain [9] [10]. In solution and in the solid state, the cyclohexylmethyl group can undergo rapid conformational interconversion, but the chair form remains dominant.

Conformational Features:

  • Chair Conformation: All carbon-carbon bonds are staggered, and bond angles are close to the ideal tetrahedral value, leading to minimal strain.
  • Substituent Orientation: The methylene bridge connecting the cyclohexyl ring to the indole nitrogen allows for rotational freedom, enabling the cyclohexyl group to adopt equatorial positions when possible, further reducing steric hindrance [9].

Binding Domain Interactions

Binding studies and molecular docking of indole-3-carboxylic acid derivatives demonstrate that the carboxylic acid group is essential for strong interactions with protein binding domains, often forming hydrogen bonds or coordinating with metal ions such as zinc [5] [7]. The cyclohexylmethyl group, due to its size and hydrophobicity, can enhance interactions with lipophilic regions of the binding site but may also limit access to more restrictive pockets.

Summary Table: Key Binding Interactions

Structural FeatureBinding Domain Interaction
Indole coreπ-π stacking, hydrophobic interactions
Carboxylic acid groupHydrogen bonding, metal ion coordination
Cyclohexylmethyl groupHydrophobic pocket occupation, possible steric effects

Molecular dynamics simulations support that the flexibility of the cyclohexylmethyl group allows it to adapt to different binding environments, potentially broadening the range of protein targets [7].

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

257.141578849 g/mol

Monoisotopic Mass

257.141578849 g/mol

Heavy Atom Count

19

Appearance

Assay:≥98%A crystalline solid

Dates

Last modified: 08-15-2023

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